molecular formula C₂₆H₃₄O₄S B044807 (10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate CAS No. 1255-57-8

(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate

Cat. No.: B044807
CAS No.: 1255-57-8
M. Wt: 442.6 g/mol
InChI Key: LQBTZXLGHXAZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC 668036: is a chemical compound known for its role as an inhibitor in the Wnt signaling pathway. It specifically binds to the PDZ domain of the Dishevelled (Dvl) protein, which is a crucial component in the Wnt signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, migration, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 668036 involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The compound is synthesized by coupling N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-(2S)-2-hydroxy-3-methylbutanoyl-L-alanine with (1S)-1-carboxy-2-methylpropyl ester. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for NSC 668036 are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory synthesis, with optimization for large-scale production. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: NSC 668036 primarily undergoes substitution reactions due to the presence of reactive functional groups such as esters and amides. These reactions can be catalyzed by various reagents under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: NSC 668036 is used as a tool compound in chemical biology to study the Wnt signaling pathway. It helps in understanding the role of the Dishevelled (Dvl) protein in various cellular processes .

Biology: In biological research, NSC 668036 is used to inhibit the Wnt signaling pathway, which is crucial in developmental biology and cancer research. It has been shown to inhibit the proliferation and migration of fibroblasts and reduce the severity of pulmonary fibrosis in mouse models .

Medicine: NSC 668036 has potential therapeutic applications in treating diseases related to aberrant Wnt signaling, such as cancer and fibrotic diseases. Its ability to inhibit the Wnt pathway makes it a candidate for drug development .

Industry: While its industrial applications are limited, NSC 668036 is valuable in the pharmaceutical industry for drug discovery and development, particularly in targeting the Wnt signaling pathway .

Mechanism of Action

NSC 668036 exerts its effects by binding to the PDZ domain of the Dishevelled (Dvl) protein, thereby blocking the interaction between Dvl and Frizzled. This inhibition disrupts the Wnt signaling pathway, leading to decreased expression of Wnt target genes such as Siamois. The compound also inhibits the proliferation and migration of fibroblasts and reduces the expression of fibrotic markers like collagen I and α-smooth muscle actin (α-SMA) .

Comparison with Similar Compounds

Uniqueness: NSC 668036 is unique in its specific binding to the PDZ domain of the Dishevelled (Dvl) protein, making it a valuable tool for studying the Wnt signaling pathway. Unlike other inhibitors that target different components of the pathway, NSC 668036 provides a distinct mechanism of action by disrupting the Dvl-Frizzled interaction .

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4S/c1-17-4-7-20(8-5-17)31(28,29)30-24-11-10-22-21-9-6-18-16-19(27)12-14-25(18,2)23(21)13-15-26(22,24)3/h4-5,7-8,16,21-24H,6,9-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBTZXLGHXAZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3C2(CCC4C3CCC5=CC(=O)CCC45C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925150
Record name 3-Oxoandrost-4-en-17-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255-57-8
Record name NSC139968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxoandrost-4-en-17-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.